2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzyl cyanide with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetonitrile derivatives.
Scientific Research Applications
2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents
Mechanism of Action
The mechanism of action of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(3-(6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy]phenyl}acetonitrile: Known for its potent PqsR antagonist activity.
2-{4-[(6-cyclohexylmethoxy-9H-purin-2-yl)amino]phenyl}sulfonyl: Studied for its antimicrobial properties.
Uniqueness
2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[4-(propan-2-ylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C11H14N2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9,13H,7H2,1-2H3 |
InChI Key |
YVERDDKOLRJVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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